2-Hydroxy-3-methylbenzoic acid (3-cyano-4-imino-2-oxopentyl) ester
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Overview
Description
2-hydroxy-3-methylbenzoic acid (3-cyano-4-imino-2-oxopentyl) ester is a benzoate ester and a member of phenols. It derives from a salicylic acid.
Scientific Research Applications
Synthesis of Functionalized Amino Acids
The compound has been utilized in the synthesis of new classes of unnatural amino acids. For instance, reactions involving 2-aminobenzoic acid with α,β-acetylenic γ-hydroxy nitriles have led to the formation of 2-[(5-iminio-2,2-dialkyl-2,5-dihydro-3-furanyl)amino]benzenecarboxylates, representing a novel class of amino acids in a peculiar zwitterionic form (Trofimov et al., 2009).
Antimicrobial and Antifungal Activities
A new isoprenyl phenyl ether compound, closely related to the compound , showed promising antibacterial and antifungal activities. This study indicates the potential of related compounds in developing new antimicrobial agents (Shao et al., 2007).
Organophosphorus Compounds Synthesis
Studies have demonstrated the use of related compounds in the synthesis of organophosphorus compounds. These compounds have diverse applications, including in materials science and as potential biologically active molecules (El‐Barbary & Lawesson, 1981).
Photodegradation Studies
Research involving esters of p-hydroxybenzoic acid, which are structurally related, has been conducted to understand their photodegradation. Such studies are crucial in environmental chemistry, particularly in assessing the impact of these compounds on ecosystems (Gmurek et al., 2015).
Liquid Crystalline Properties
The compound's derivatives have been used in synthesizing liquid crystalline compounds, which have applications in display technologies and materials science. These compounds exhibit unique properties like enantiotropic nematic and smectic A mesophases (Thaker et al., 2012).
Properties
Molecular Formula |
C14H14N2O4 |
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Molecular Weight |
274.27 g/mol |
IUPAC Name |
(3-cyano-4-imino-2-oxopentyl) 2-hydroxy-3-methylbenzoate |
InChI |
InChI=1S/C14H14N2O4/c1-8-4-3-5-10(13(8)18)14(19)20-7-12(17)11(6-15)9(2)16/h3-5,11,16,18H,7H2,1-2H3 |
InChI Key |
UKUMTRNTAMVXJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OCC(=O)C(C#N)C(=N)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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